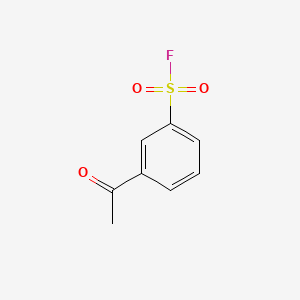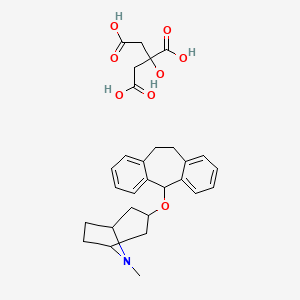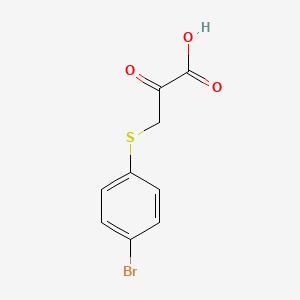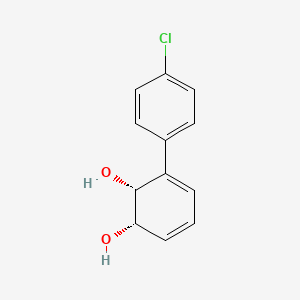
Cannabiciclol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabicyclol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is formed through the oxidation of cannabichromene, influenced by factors such as heat and ultraviolet light . Unlike more well-known cannabinoids like tetrahydrocannabinol and cannabidiol, cannabicyclol has not been extensively studied, but it is gaining attention for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cannabicyclol has shown potential in various scientific research applications:
Mecanismo De Acción
Mode of Action
It is known that cannabinoids, including cbl, can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .
Biochemical Pathways
CBL is a degradation product of cannabichromene (CBC), formed through natural irradiation or under acidic conditions Cannabinoids are known to modulate many physiological and pathological processes .
Pharmacokinetics
It is suggested that due to the relatively rapid metabolism of cannabigerol (a related cannabinoid), the pharmacokinetics of cbl might be similar .
Result of Action
It is suggested that cbl may have anti-inflammatory and anti-proliferative properties .
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBL . Factors such as temperature, humidity, light intensity, and soil composition can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cannabicyclol can be synthesized from cannabichromene through a photochemical reaction. This process involves the exposure of cannabichromene to ultraviolet light, which induces a 2+2 photocyclization reaction, resulting in the formation of cannabicyclol .
Industrial Production Methods: Industrial production of cannabicyclol is not well-documented, likely due to its relatively recent emergence as a compound of interest. the synthesis process would likely involve large-scale photochemical reactors to ensure efficient conversion of cannabichromene to cannabicyclol.
Análisis De Reacciones Químicas
Types of Reactions: Cannabicyclol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cannabicyclol can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidation of cannabicyclol can lead to the formation of cannabicyclolic acid.
Reduction: Reduction reactions typically yield hydrogenated derivatives of cannabicyclol.
Substitution: Halogenation reactions produce halogenated derivatives of cannabicyclol.
Comparación Con Compuestos Similares
Cannabichromene: The precursor to cannabicyclol, known for its anti-inflammatory and analgesic properties.
Cannabidiol: A well-known non-psychoactive cannabinoid with a wide range of therapeutic applications.
Tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its psychoactive effects.
Uniqueness: Cannabicyclol is unique due to its formation through photochemical reactions and its non-psychoactive nature. Unlike tetrahydrocannabinol, it does not produce psychoactive effects, making it a safer alternative for therapeutic applications. Additionally, its potential anti-inflammatory and analgesic properties make it a promising candidate for further research and development .
Propiedades
Número CAS |
21366-63-2 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(1R,9R,12S,14R)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1 |
Clave InChI |
IGHTZQUIFGUJTG-QSMXQIJUSA-N |
SMILES |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3[C@H]4[C@@H](C3(C)C)CC[C@]4(OC2=C1)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O |
Sinónimos |
cannabicyclol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1214306.png)


![METHYL 2-({[(2-METHOXYPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1214311.png)

![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)


